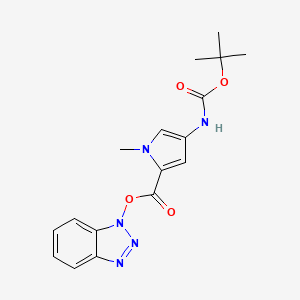
4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester
Descripción general
Descripción
“4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester” is a chemical compound with the CAS Number: 77716-16-6. Its molecular weight is 357.37 and its IUPAC name is tert-butyl 5- [ (1H-1,2,3-benzotriazol-1-yloxy)carbonyl]-1-methyl-1H-pyrrol-3-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19N5O4/c1-17(2,3)25-16(24)18-11-9-14(21(4)10-11)15(23)26-22-13-8-6-5-7-12(13)19-20-22/h5-10H,1-4H3,(H,18,24) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 357.37 . It is stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Active Ester Intermediates in Peptide Coupling
4-Tert-butoxycarbonylamino derivatives, including related compounds, have been explored for their role in peptide coupling. An example is the separation of 3-{[1′-(tert-Butyloxycarbonylamino)ferrocen-1-yl]carbonyl}benzotriazole 1-oxide during the synthesis of benzotriazol-1-yl 1′-(tert-butyloxycarbonylamino)ferrocene-1-carboxylate as an active ester for peptide coupling. This research demonstrates the importance of solvent polarity and characterizes the structural and electronic properties of these compounds (Mahmoud et al., 2005).
Synthesis of Chiral Units in Depsipeptides
Compounds like 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, which contain similar structural elements, have been synthesized for their role as chiral units in novel cyclic depsipeptides like Lyngbyabellin A. These chiral units, which exhibit moderate cytotoxicity against certain cells, highlight the potential of tert-butoxycarbonylamino derivatives in the synthesis of biologically active compounds (Xiao Ji Wang et al., 2013).
Understanding Ester Hydrolysis and Metabolic Oxidation
Investigations into the hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters, including tert-butoxycarbonylamino derivatives, by rat liver microsomes are crucial for understanding their metabolic behavior. This research is significant for the development of compounds with improved metabolic stability and reduced formation of potentially toxic metabolites (Jacobi & Hoffmann, 1990).
Carbodiimide-Mediated Reactions in Amino Acid Coupling
Studies on the carbodiimide-mediated reactions of N-tert-Butoxycarbonylamino acids with phenols and hydroxylamines are vital for optimizing the synthesis of peptide bonds. These findings help refine the conditions under which these reactions occur, minimizing unwanted side reactions and improving yields (Benoiton et al., 2009).
Application in Synthesizing Conformationally Restricted Dipeptidomimetics
The synthesis of structures like (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester demonstrates the use of tert-butoxycarbonylamino derivatives in creating conformationally restricted dipeptidomimetics. These compounds are significant in the development of enzyme inhibitors, showcasing the versatility of tert-butoxycarbonylamino derivatives in medicinal chemistry (Lauffer & Mullican, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
benzotriazol-1-yl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-17(2,3)25-16(24)18-11-9-14(21(4)10-11)15(23)26-22-13-8-6-5-7-12(13)19-20-22/h5-10H,1-4H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOAGHPTFVVSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)ON2C3=CC=CC=C3N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77716-16-6 | |
| Record name | 77716-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

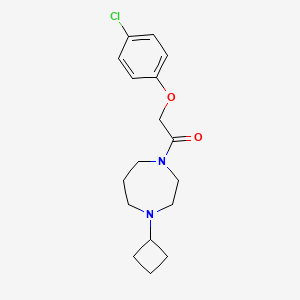
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)
![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)
![2-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2595674.png)
![N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595678.png)
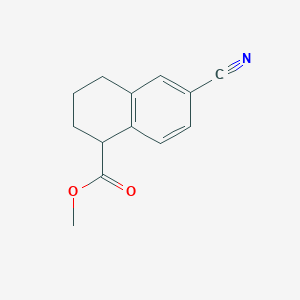


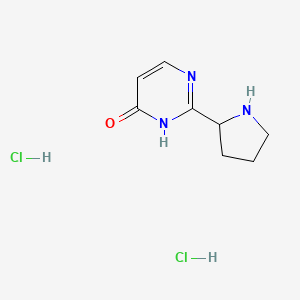

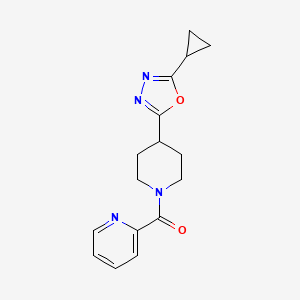
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2595688.png)

![trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid](/img/structure/B2595691.png)